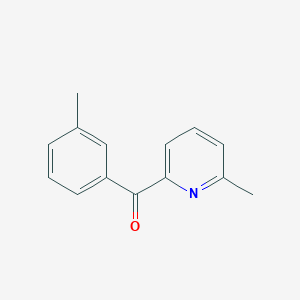

2-(3-Methylbenzoyl)-6-methylpyridine

Description

Nomenclature and Structural Classification

2-(3-Methylbenzoyl)-6-methylpyridine is a heterocyclic organic compound with the systematic IUPAC name (3-methylphenyl)-(6-methylpyridin-2-yl)methanone . It belongs to the class of aromatic ketones and is structurally characterized by:

- A pyridine ring substituted with a methyl group at the 6-position.

- A benzoyl group (phenyl ketone) substituted with a methyl group at the 3-position of the benzene ring, attached to the pyridine ring at the 2-position.

The molecular formula is C₁₄H₁₃NO , with a molecular weight of 211.26 g/mol . Key synonyms include:

- 2-Methyl-6-(3-methylbenzoyl)pyridine

- (6-Methylpyridin-2-yl)(m-tolyl)methanone

- 1187163-76-3 (CAS registry number).

The structural arrangement creates a planar geometry with conjugated π-systems, enabling unique electronic interactions between the pyridine and benzoyl moieties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (3-methylphenyl)-(6-methylpyridin-2-yl)methanone |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C |

| Topological Polar Surface Area | 30.5 Ų |

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to explore acylpyridine derivatives for catalytic and pharmaceutical applications. Early synthetic routes involved Friedel-Crafts acylation of 6-methylpyridine with 3-methylbenzoyl chloride. A notable advancement came in 2010 with the development of a DMAP/K₂CO₃-mediated amidation protocol , which improved yields to 74% under mild conditions.

Its discovery is linked to broader research on heterocyclic ketones , particularly those with dual aromatic systems, which gained traction due to their utility in coordination chemistry and materials science.

Significance in Heterocyclic Chemistry Research

This compound serves as a model compound for studying:

- Electronic effects in bifunctional heterocycles, where the electron-withdrawing benzoyl group and electron-donating methyl groups create a polarized electronic environment.

- Coordination chemistry : The pyridine nitrogen and ketone oxygen act as donor sites, forming complexes with transition metals like Cu(II) and Pd(II).

- Supramolecular interactions : The planar structure facilitates π-π stacking and hydrogen bonding, relevant to crystal engineering.

Recent studies highlight its role in synthesizing thiourea derivatives with antitumor activity, underscoring its versatility in medicinal chemistry.

Relationship to Benzoylpyridine Compound Family

This compound is a methyl-substituted derivative of 2-benzoylpyridine (C₁₂H₉NO), a well-studied scaffold in organic synthesis. Key distinctions include:

- Enhanced steric hindrance from the 3-methyl and 6-methyl groups, which reduce reactivity at the ortho positions.

- Modified electronic properties : Methyl groups increase electron density on the pyridine ring, altering photophysical behavior compared to unsubstituted analogs.

Table 2: Comparative Analysis with 2-Benzoylpyridine

| Property | This compound | 2-Benzoylpyridine |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO | C₁₂H₉NO |

| Melting Point | 126–128°C | 41–43°C |

| Key Applications | Coordination complexes, drug intermediates | Photocatalysis, ligand design |

This structural tailoring makes this compound a more specialized candidate for applications requiring controlled steric and electronic modulation.

Properties

IUPAC Name |

(3-methylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-8-4-6-11(2)15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIPFRMGPXNYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-76-3 | |

| Record name | 2-methyl-6-(3-methylbenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

One of the most direct and well-documented methods for synthesizing 2-(3-Methylbenzoyl)-6-methylpyridine involves the reaction of 2-amino-6-methylpyridine with 3-methylbenzoyl chloride under reflux conditions in an appropriate solvent such as acetone.

Experimental Details

- Reagents : 2-amino-6-methylpyridine (10 mmol), 3-methylbenzoyl chloride (stoichiometric amount), acetone (20 mL)

- Procedure : The 2-amino-6-methylpyridine is dissolved in acetone and added dropwise to a stirring solution of 3-methylbenzoyl chloride. The reaction mixture is refluxed for approximately 2 hours.

- Workup : After reflux, the mixture is cooled to room temperature, filtered, and the solid product is recrystallized from methanol.

- Yield : Approximately 62% isolated yield of colorless crystals.

Characterization Data (Representative)

| Parameter | Data |

|---|---|

| IR (KBr pellet) | N-H stretch: 3375 cm⁻¹ (strong) |

| C=O stretch: 1683 cm⁻¹ (strong) | |

| C-N stretch: 1326 cm⁻¹ (medium) | |

| ¹H NMR (DMSO-d6) | δ 2.32, 2.44 (s, 6H, methyl groups) |

| δ 7.30-7.34 (m, 3H, aromatic H) | |

| δ 7.45 (t, J=7 Hz, 1H) | |

| δ 7.53 (d, J=8 Hz, 1H) | |

| δ 7.76 (d, J=7 Hz, 1H) | |

| δ 8.34 (d, J=4 Hz, 1H) | |

| ¹³C NMR (DMSO-d6) | δ 20.6, 22.1 (methyl carbons) |

| δ 179.0 (carbonyl carbon) | |

| UV-Vis (MeOH) | λmax: 205 nm (ε = 84530 L·mol⁻¹·cm⁻¹) |

Discussion

This method is straightforward, uses readily available starting materials, and gives a good yield of the target compound. The reaction is facilitated by the nucleophilicity of the amino group on the pyridine ring, which attacks the acyl chloride electrophile to form the amide linkage. The reflux in acetone ensures sufficient energy input for the reaction to proceed efficiently.

Alternative Synthetic Routes Involving Pyridine Derivatives

While the direct acylation method is common, other synthetic approaches involve the preparation of substituted pyridine intermediates which are then functionalized to yield the target compound.

Synthesis of 2-Amino-6-methylpyridine Precursor

A critical precursor, 2-amino-6-methylpyridine, can be synthesized efficiently via catalytic amination of 4-picoline-3-boric acid using inorganic ammonia sources and metal oxide catalysts under mild conditions.

| Catalyst Type | Ammonia Source | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Red copper oxide | Ammonia (28%) | Methanol | 1 hour | 95 |

| Copper oxide | Ammonium sulfate | Acetonitrile/Water | 4 hours | 85 |

| Cobalt oxide | Ammonium acetate | Methanol/Water | 4 hours | 88 |

This method operates at room temperature, uses simple inorganic reagents, and provides high yields of the amino-pyridine intermediate, which is crucial for subsequent acylation to form this compound.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Acylation of 2-amino-6-methylpyridine with 3-methylbenzoyl chloride | 2-amino-6-methylpyridine, 3-methylbenzoyl chloride | Reflux in acetone, 2 h | 62 | Direct, simple, moderate yield |

| Catalytic amination of 4-picoline-3-boric acid to 2-amino-6-methylpyridine | 4-picoline-3-boric acid, ammonia, metal oxide catalyst | Room temp, 1-4 h | 85-95 | Efficient precursor synthesis |

Research Findings and Notes

- The direct acylation method is well-established and characterized by IR, NMR, and UV-Vis spectroscopy confirming the formation of the benzoyl-substituted pyridine.

- The catalytic amination route to prepare 2-amino-6-methylpyridine precursor is advantageous due to mild conditions, high yields, and environmentally benign solvents.

- No significant alternative methods such as multi-step ring closures or complex condensation reactions have been reported specifically for this compound, indicating the acylation route remains the most practical.

- The purity and identity of the final compound are typically confirmed by spectral methods including IR, ¹H and ¹³C NMR, and UV-Vis absorption, ensuring structural integrity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-(3-Methylbenzoyl)-6-methylpyridine exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that modifications to the benzoyl moiety enhance the compound's efficacy against specific cancer cell lines, such as breast and lung cancer cells.

Case Study:

- Study Title: "Synthesis and Biological Evaluation of Pyridine Derivatives"

- Findings: The synthesized derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising anticancer activity.

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research has shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Agricultural Applications

1. Fungicidal Activity

This compound has potential applications as a fungicide. Studies have reported its effectiveness in controlling plant diseases caused by fungal pathogens.

Case Study:

- Study Title: "Fungicidal Efficacy of Benzoylpyridine Derivatives"

- Results: The compound demonstrated a significant reduction in fungal growth in treated crops compared to untreated controls, suggesting its viability as a plant protection agent.

Materials Science Applications

1. Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic materials. Its structural characteristics allow it to participate in reactions leading to the formation of complex molecular architectures.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Product Obtained | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 4-Amino-2-(3-methylbenzoyl)-6-methylpyridine | 75 |

| Electrophilic Aromatic Substitution | 5-Bromo-2-(3-methylbenzoyl)-6-methylpyridine | 65 |

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Compounds :

- M-MPEP (2-(3-Methoxyphenylethynyl)-6-methylpyridine): Synthesized via Sonogashira cross-coupling between 2-iodo-6-methylpyridine and 3-methoxyphenylacetylene, yielding a planar, π-stacking structure with mGluR5 antagonism .

- MMPEP (2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine hydrochloride) : A radioligand for mGluR5 imaging, highlighting the importance of ethynyl linkages for receptor binding .

- Ureido Derivatives (e.g., 2-(3-Ethylureido)-6-methylpyridine): Synthesized via coupling aminopyridines with isocyanates, inducing erythroid differentiation in leukemic cells at low concentrations (0.075–0.5 mM) .

Comparison with 2-(3-Methylbenzoyl)-6-methylpyridine :

Structural and Crystallographic Features

M-MPEP : Exhibits near-planar geometry with a 4.9 Å interplanar offset and π-stacking (3.7 Å spacing) in the crystal lattice. The linear ethynyl backbone (C–C≡C–C angles ≈177–180°) facilitates planar alignment .

Vanadium Complexes (e.g., V(NAd)Cl₂(L), L = 2-(2′-benzimidazolyl)-6-methylpyridine) : The ligand adopts a trigonal bipyramidal geometry around vanadium, enabling catalytic applications .

Comparison with this compound :

- The benzoyl group may introduce steric hindrance, reducing planarity and π-stacking efficiency compared to ethynyl analogs.

- Coordination chemistry is less likely due to the absence of chelating groups (e.g., benzimidazole or sulfur donors) .

mGluR5 Antagonists :

Antimicrobial and Anticancer Agents :

Comparison with this compound :

- Lack of electron-rich groups (e.g., ethynyl or ureido) might reduce mGluR5 affinity but could enable novel interactions with other targets.

TADF Materials :

Comparison with this compound :

- The benzoyl group’s electron-withdrawing nature could disrupt charge-transfer processes critical for TADF.

- Limited coordination capacity compared to sulfur- or nitrogen-donor ligands .

Data Tables

Table 1: Structural and Functional Comparison of 6-Methylpyridine Derivatives

Biological Activity

2-(3-Methylbenzoyl)-6-methylpyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group at the sixth position and a 3-methylbenzoyl moiety at the second position. Its molecular formula is with a molecular weight of approximately 227.26 g/mol. The unique arrangement of functional groups contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanisms of action may involve disrupting cell wall synthesis or interfering with protein synthesis pathways in bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analyses.

Tyrosinase Inhibition

A notable area of study involves the inhibition of tyrosinase, an enzyme critical in melanin production. Analogous compounds related to this compound have shown promising results in inhibiting tyrosinase activity, leading to potential applications in treating hyperpigmentation disorders. For instance, one study reported an IC50 value of 1.12 µM for a closely related analog, indicating strong inhibitory potential compared to standard inhibitors like kojic acid .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites on enzymes such as tyrosinase or bacterial enzymes, inhibiting their function.

- Cell Signaling Modulation : It could modulate signaling pathways involved in cell proliferation and apoptosis.

- Hydrophobic Interactions : The presence of aromatic rings facilitates hydrophobic interactions with target proteins, enhancing binding affinity .

Study 1: Anticancer Effects

In a study evaluating the anticancer effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, concentrations ranging from 10 µM to 100 µM were tested. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry revealed an increase in sub-G1 phase cells, indicative of apoptosis.

Study 2: Tyrosinase Inhibition

Another study focused on the compound's ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. Various concentrations were tested, leading to an IC50 value that suggests it is a potent inhibitor compared to traditional agents used in skin whitening treatments .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Tyrosinase Inhibition | IC50 = 1.12 µM compared to kojic acid (24.09 µM) |

Table 2: Case Study Results

| Cell Line | Concentration (µM) | % Viability Reduction | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | 20% | Apoptosis induction |

| HT-29 | 50 | 50% | Cell cycle arrest |

| Mushroom Tyrosinase | Varies | Significant inhibition | Enzyme active site binding |

Q & A

Q. What are the established synthetic routes for 2-(3-Methylbenzoyl)-6-methylpyridine, and what key intermediates are involved?

The synthesis typically involves coupling reactions using intermediates such as 2-(chloromethyl)-6-methylpyridine or functionalized benzoyl derivatives. For example, fluorinated analogs can be synthesized via nucleophilic substitution with fluorinating agents (e.g., KF in DMSO) . Ligand precursors like 2-(chloromethyl)-6-methylpyridine are critical for forming coordination complexes . Methodological optimization includes solvent selection (e.g., DMSO for polar reactions) and catalyst choice to improve yield and purity.

Q. Which analytical techniques are most effective for structural characterization of this compound and its derivatives?

Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry, as demonstrated in studies of nickel and copper complexes . Complementary techniques include FT-IR spectroscopy for functional group analysis (e.g., C=O stretching at ~1650 cm⁻¹) and elemental analysis for stoichiometric validation . High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential for confirming molecular weight and substituent positions .

Q. What are the primary research applications of this compound in academic settings?

This compound serves as:

- A ligand in nickel and copper complexes for catalytic or photophysical studies .

- A precursor for radiotracers targeting metabotropic glutamate receptors (e.g., mGluR5 antagonists in neuroimaging) .

- A structural motif in luminescent materials, where its pyridine and benzoyl groups enhance π-conjugation .

Q. What safety considerations are critical when handling this compound and its derivatives?

While specific toxicity data for this compound are limited, structurally related peroxides (e.g., dibenzoyl peroxide) require strict precautions due to explosivity and sensitization risks . Standard practices include using personal protective equipment (PPE), working in fume hoods, and avoiding incompatible reagents (e.g., strong oxidizers).

Q. Which standard analytical methods are used to assess purity and stability?

Reverse-phase HPLC with UV detection is recommended for purity analysis, while thermogravimetric analysis (TGA) evaluates thermal stability. Stability under light or humidity can be monitored via accelerated degradation studies using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield of this compound derivatives?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates .

- Catalyst loading : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for aryl-ethynyl derivatives .

- Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions in sensitive steps .

Q. How should researchers address discrepancies in crystallographic data for metal complexes of this ligand?

Discrepancies in atomic coordinates (e.g., bond lengths or angles) may arise from differences in data collection (e.g., synchrotron vs. lab-source X-rays) or refinement protocols. Validating against spectroscopic data (e.g., UV-Vis absorption bands for d-d transitions) and recalculating displacement parameters can resolve conflicts .

Q. What strategies enhance the luminescence efficiency of copper(I) complexes incorporating this ligand?

Modifying ancillary ligands (e.g., phosphines like 1,1′-bis(diphenylphosphino)ferrocene) increases metal-to-ligand charge transfer (MLCT) efficiency . Steric bulk in the benzoyl group reduces non-radiative decay by restricting molecular motion .

Q. How can computational methods guide the design of radiotracers based on this compound?

Molecular docking studies using bioactivity conformations (e.g., from public 3D field-site databases) predict binding affinity to targets like mGluR5 . Density functional theory (DFT) optimizes electronic properties for radiolabeling (e.g., fluorine-18 incorporation via nucleophilic aromatic substitution) .

Q. What experimental approaches validate the biological activity of derivatives in vitro?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.